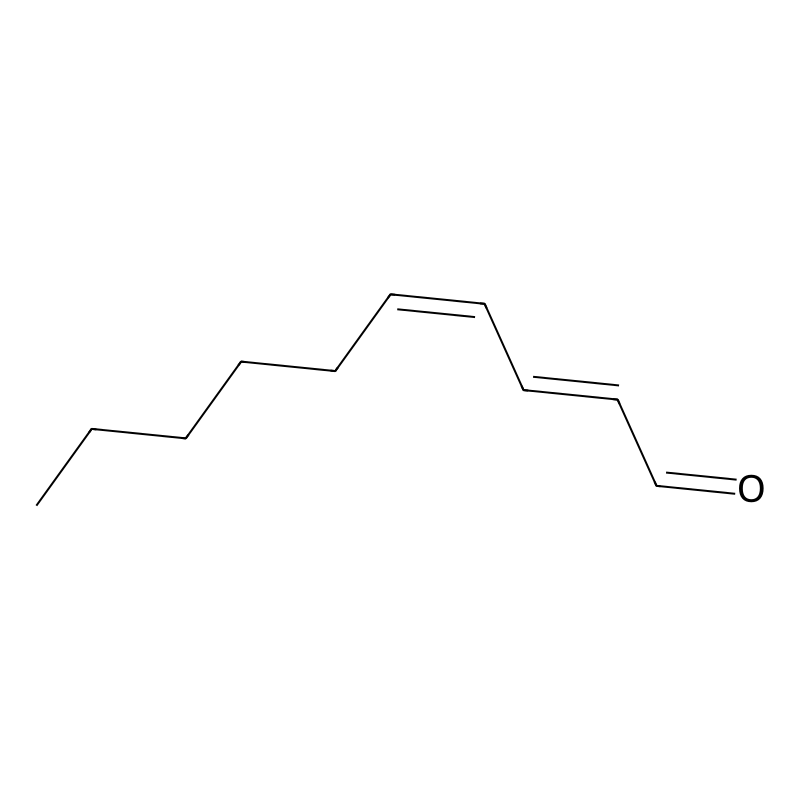(2E,4Z)-deca-2,4-dienal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
soluble (in ethanol)
Canonical SMILES
Isomeric SMILES
Description
Potential Carcinogenicity
Some research suggests that (E,E)-2,4-decadienal, a closely related isomer of (E,Z)-2,4-decadienal, might be carcinogenic Wikipedia). This raises concerns about (E,Z)-2,4-decadienal as well, though further studies are needed to determine its specific carcinogenic potential.
Occurrence and Sensory Properties
(E,Z)-2,4-Decadienal is found in various food products, including cooked beef, fish, potato chips, and roasted peanuts The Good Scents Company: . The reported odor of (E,Z)-2,4-decadienal is not well documented, but research suggests that the closely related (E,E)-2,4-decadienal has a complex odor profile, smelling like deep-fried flavors at high concentrations and citrus or grapefruit at lower concentrations Wikipedia).
(2E,4Z)-deca-2,4-dienal is an organic compound classified as a medium-chain aldehyde, with the molecular formula and a molecular weight of approximately 152.233 g/mol. This compound features two conjugated double bonds and is characterized by its distinct structure, which includes an aldehyde functional group at one end of the carbon chain. It is known for its role as a lipid peroxidation product derived from linoleic acid, making it significant in various biochemical contexts .
- Oxidation: The compound can be oxidized to form its corresponding carboxylic acid, 2,4-decadienoic acid. This reaction typically occurs in liver cells and involves enzymatic pathways.
- Conjugation: It can also participate in glutathione conjugation, leading to the formation of cysteine-conjugated derivatives .
- Reduction: Aldehydes like (2E,4Z)-deca-2,4-dienal can be reduced to their corresponding alcohols through various reducing agents.
These reactions highlight its reactivity and potential metabolic pathways within biological systems.
(2E,4Z)-deca-2,4-dienal exhibits notable biological activities:
- Toxicity: It has been shown to induce mitochondrial dysfunction and oxidative stress in cellular models, indicating potential cytotoxic effects .
- Flavor Compound: The compound contributes to the flavor profile of certain foods, such as taco and tortilla chips, and may serve as a biomarker for the consumption of these products .
- Metabolic Byproduct: As a product of lipid peroxidation, it plays a role in signaling pathways related to oxidative stress and inflammation.
Several methods have been developed for synthesizing (2E,4Z)-deca-2,4-dienal:
- Biocatalytic Oxidation: Enzymatic reactions using plant extracts can yield (2E,4Z)-deca-2,4-dienal from fatty acid preparations .
- Chemical Synthesis: Traditional organic synthesis routes may involve multi-step reactions starting from simpler aldehydes or fatty acids.
- Separation Techniques: Advanced methods such as hydrophobic adsorption have been employed to isolate (2E,4Z)-deca-2,4-dienal from complex mixtures produced during biocatalysis .
The applications of (2E,4Z)-deca-2,4-dienal are diverse:
- Food Industry: Utilized as a flavoring agent due to its characteristic taste profile.
- Biochemical Research: Serves as a model compound for studying lipid peroxidation and oxidative stress in biological systems.
- Fragrance Industry: Its unique scent properties make it suitable for use in perfumes and scented products.
Research on the interactions of (2E,4Z)-deca-2,4-dienal includes:
- Metabolism Studies: Investigations into how this compound is metabolized in various cell types have revealed pathways involving oxidation and conjugation with glutathione .
- Toxicological Assessments: Studies have assessed its cytotoxic effects on different cell lines, particularly focusing on its ability to induce oxidative stress and mitochondrial dysfunction .
(2E,4Z)-deca-2,4-dienal shares structural similarities with other compounds in the medium-chain aldehyde category. Below is a comparison with some related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 2-trans-4-trans-decadienal | 152.233 g/mol | Different stereochemistry (trans configuration) | |
| 2-trans-4-cis-decadienal | 152.233 g/mol | Contains one cis double bond | |
| 2E-Decenal | 156.233 g/mol | Saturated with no double bonds |
The uniqueness of (2E,4Z)-deca-2,4-dienal lies in its specific stereochemistry and biological activity related to lipid peroxidation processes.
Physical Description
XLogP3
Density
Other CAS
25152-84-5
Wikipedia
Use Classification
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty aldehydes [FA06]








